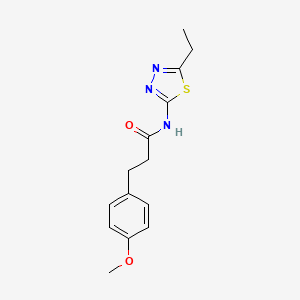![molecular formula C12H10N2O3S B5821160 N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5821160.png)
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide, also known as HTCC, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown potential applications in various scientific fields, including drug delivery, tissue engineering, and antimicrobial agents. In drug delivery, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a carrier for drugs due to its ability to form stable complexes with various molecules. In tissue engineering, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been used as a scaffold material due to its biocompatibility and ability to support cell growth. In antimicrobial agents, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various bacteria and fungi.
Wirkmechanismus
The mechanism of action of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is not well understood. However, it is believed that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide interacts with the cell membrane of microorganisms, leading to membrane disruption and cell death. N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has been shown to have low toxicity and is generally well-tolerated in lab experiments. In vitro studies have shown that N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can induce apoptosis in cancer cells and inhibit the growth of various microorganisms. However, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its ability to form stable complexes with various molecules, making it a promising carrier for drug delivery. Additionally, N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide has shown activity against various microorganisms, making it a potential antimicrobial agent. However, one limitation of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide research, including exploring its potential as a carrier for gene therapy, investigating its activity against viral infections, and optimizing its synthesis method for large-scale production. Additionally, further studies are needed to determine the safety and efficacy of N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide in vivo, as well as its potential applications in tissue engineering and other fields.
Synthesemethoden
N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide can be synthesized through a multistep process, starting with the reaction of 2-aminophenol with carbon disulfide to form 2-aminothiophenol. This intermediate is then reacted with furfurylamine to form N-{[(2-aminothiophenyl)amino]carbonothioyl}-2-furamide, which is subsequently oxidized to N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-furamide using hydrogen peroxide.
Eigenschaften
IUPAC Name |
N-[(2-hydroxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-9-5-2-1-4-8(9)13-12(18)14-11(16)10-6-3-7-17-10/h1-7,15H,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYMBOXLGACDCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5821081.png)



![2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5821100.png)
![methyl 2-(acetylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5821117.png)
![4-benzyl-1-[(2,4-dimethylphenoxy)acetyl]piperidine](/img/structure/B5821125.png)
![1-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5821138.png)
![N-[2-(1-methylcyclopropyl)phenyl]benzamide](/img/structure/B5821139.png)
![5,5-dimethyl-3-[(2-phenoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5821143.png)
![3-[(4-chlorophenyl)thio]-N-mesitylpropanamide](/img/structure/B5821148.png)

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5821161.png)
